molecular formula C23H14F2N2O2S B2932874 1-(3-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902280-79-9

1-(3-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2932874
CAS RN: 902280-79-9
M. Wt: 420.43
InChI Key: LOXQNQKFYDWLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H14F2N2O2S and its molecular weight is 420.43. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches : Research has focused on synthesizing various derivatives of benzothienopyrimidines and thienopyrimidines, employing different strategies to introduce substituents that may affect the compound's biological activity. For example, compounds have been synthesized by cyclization reactions involving substituted ureas, amines, and other nitrogen-containing heterocycles, demonstrating the versatility of synthetic routes for this class of compounds (Quiroga et al., 1997).

  • Chemical Modifications : Modifications to the core structure, including the introduction of fluoro, methyl, and other substituents, have been explored to study their impact on the compound's chemical properties and biological activities. These modifications aim to enhance the compound's efficacy, selectivity, or pharmacokinetic properties (Bridges & Zhou, 1997).

Biological Activities

  • Herbicidal and Larvicidal Activities : Some derivatives have shown significant herbicidal and larvicidal activities, indicating their potential as agrochemical agents. The presence of fluoro and other substituents has been associated with enhanced activity, suggesting a promising avenue for developing new pesticides (Yang Huazheng, 2013).

  • Antitumor and Antiviral Activities : Research into the antitumor and antiviral potentials of these compounds has yielded promising results, with some derivatives showing significant activity against specific cancer cell lines and viruses. This highlights the potential of benzothienopyrimidines and their derivatives in medicinal chemistry for developing novel therapeutic agents (Raić-Malić et al., 2000).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(3-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the benzothieno[3,2-d]pyrimidine core followed by the introduction of the 3-fluorobenzyl and 4-fluorophenyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "2-chloro-4-fluorobenzaldehyde", "2-chlorothiophene", "3-fluorobenzylamine", "4-fluoroaniline", "acetic anhydride", "anhydrous potassium carbonate", "diethyl ether", "dimethylformamide (DMF)", "ethanol", "hydrochloric acid", "sodium bicarbonate", "sodium hydroxide", "sulfuric acid" ], "Reaction": [ "Step 1: Synthesis of 2-(2-chlorothiophen-3-yl)benzoic acid by reacting 2-aminobenzoic acid with 2-chlorothiophene in the presence of sulfuric acid.", "Step 2: Synthesis of 2-(2-chlorothiophen-3-yl)-4-chlorobenzaldehyde by reacting 2-(2-chlorothiophen-3-yl)benzoic acid with acetic anhydride and 2-chloro-4-fluorobenzaldehyde in the presence of anhydrous potassium carbonate.", "Step 3: Synthesis of 2-(2-chlorothiophen-3-yl)-4-(4-fluoro)phenylbenzoic acid by reacting 2-(2-chlorothiophen-3-yl)-4-chlorobenzaldehyde with 4-fluoroaniline in the presence of sodium bicarbonate.", "Step 4: Synthesis of 1-(3-fluorobenzyl)-3-(4-fluorophenyl)benzo[d]thieno[3,2-b][1,5]diazepine-2,4(1H,3H)-dione by reacting 2-(2-chlorothiophen-3-yl)-4-(4-fluoro)phenylbenzoic acid with 3-fluorobenzylamine in the presence of sodium hydroxide and DMF.", "Step 5: Synthesis of 1-(3-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 1-(3-fluorobenzyl)-3-(4-fluorophenyl)benzo[d]thieno[3,2-b][1,5]diazepine-2,4(1H,3H)-dione with hydrochloric acid and ethanol." ] }

CAS RN

902280-79-9

Product Name

1-(3-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C23H14F2N2O2S

Molecular Weight

420.43

IUPAC Name

3-(4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H14F2N2O2S/c24-15-8-10-17(11-9-15)27-22(28)21-20(18-6-1-2-7-19(18)30-21)26(23(27)29)13-14-4-3-5-16(25)12-14/h1-12H,13H2

InChI Key

LOXQNQKFYDWLHE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.